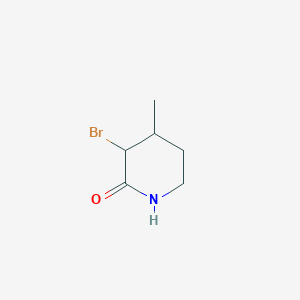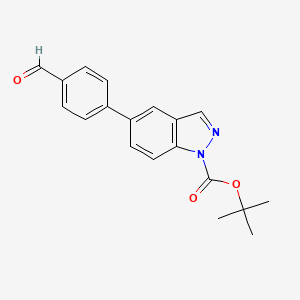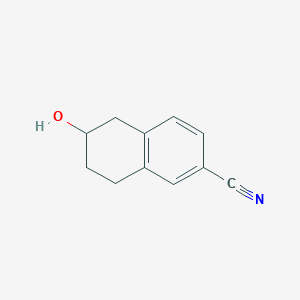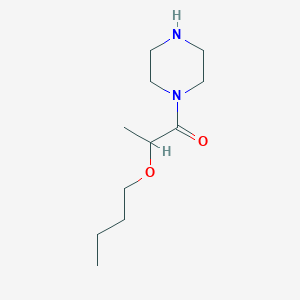
3-Bromo-4-methylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methylpiperidin-2-one is a heterocyclic organic compound that contains a six-membered piperidine ring with a bromine atom at the third position and a methyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpiperidin-2-one typically involves the bromination of 4-methylpiperidin-2-one. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to 4-methylpiperidin-2-one using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Major Products:
Substitution: Formation of 4-methylpiperidin-2-one derivatives with various functional groups.
Reduction: 4-Methylpiperidin-2-one.
Oxidation: N-oxides or other oxidized derivatives.
Applications De Recherche Scientifique
3-Bromo-4-methylpiperidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential drugs for treating neurological disorders and inflammatory diseases.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-methylpiperidin-2-one largely depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the piperidine ring can interact with specific molecular targets, altering their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
4-Methylpiperidin-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloro-4-methylpiperidin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
3-Bromo-4-ethylpiperidin-2-one: Contains an ethyl group instead of a methyl group, affecting its steric properties and reactivity.
Uniqueness: 3-Bromo-4-methylpiperidin-2-one is unique due to the presence of both a bromine atom and a methyl group on the piperidine ring. This combination provides a balance of reactivity and steric effects, making it a versatile intermediate for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H10BrNO |
|---|---|
Poids moléculaire |
192.05 g/mol |
Nom IUPAC |
3-bromo-4-methylpiperidin-2-one |
InChI |
InChI=1S/C6H10BrNO/c1-4-2-3-8-6(9)5(4)7/h4-5H,2-3H2,1H3,(H,8,9) |
Clé InChI |
PPMLVUPBJJEQLI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNC(=O)C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















